molecular formula C6H4N2O2S B3058559 Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione CAS No. 90070-10-3

Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione

Cat. No.: B3058559
CAS No.: 90070-10-3
M. Wt: 168.18 g/mol
InChI Key: SAUUUBBWGLSMPW-UHFFFAOYSA-N
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Description

Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound that has garnered significant interest due to its unique structural and electronic properties. This compound is part of the broader class of thieno[3,4-b]pyrazines, which are known for their applications in organic electronics and materials science. The presence of both sulfur and nitrogen atoms in the ring structure imparts distinct electronic characteristics, making it a valuable building block for various advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,4-diaminothiophene with oxalyl chloride to form the intermediate, which is then cyclized to yield the desired compound . This method is efficient and provides good yields.

Industrial Production Methods: In an industrial setting, the synthesis of Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione can be scaled up using similar reaction conditions with optimizations for large-scale production. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols.

Scientific Research Applications

Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in biological systems .

Comparison with Similar Compounds

    Thieno[3,4-b]thiophene: Similar in structure but lacks the nitrogen atoms, resulting in different electronic properties.

    Benzothiadiazole: Contains a similar fused ring system but with different heteroatoms, leading to variations in reactivity and applications.

    Quinoxaline: Another fused ring system with nitrogen atoms, used in similar applications but with distinct properties.

Uniqueness: Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione is unique due to the combination of sulfur and nitrogen atoms in its structure, which imparts distinct electronic properties. This makes it particularly valuable in the development of low band gap materials and other advanced applications .

Properties

IUPAC Name

1,4-dihydrothieno[3,4-b]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-5-6(10)8-4-2-11-1-3(4)7-5/h1-2H,(H,7,9)(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUUUBBWGLSMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CS1)NC(=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344550
Record name Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90070-10-3
Record name Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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